Compound Description: GSK1016790 is a potent agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. [] In studies, it has been used to investigate the role of TRPV4 in airway smooth muscle cells and its potential contribution to airflow obstruction. []
Relevance: While not sharing a direct structural resemblance to 2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline, both compounds target receptors involved in physiological processes. GSK1016790's interaction with TRPV4, a target implicated in respiratory conditions, highlights the potential for compounds with diverse structures to modulate similar biological pathways. []
Compound Description: GSK2334775 acts as a selective blocker of TRPV4 channels. [] Its development stemmed from research aiming to understand and potentially treat airway constriction and related respiratory diseases. []
Relevance: GSK2334775 highlights the potential for developing targeted therapies for conditions involving TRPV4, a receptor that can also be modulated by structurally distinct compounds like GSK1016790. This emphasizes the importance of exploring diverse chemical structures in drug discovery, even when targeting a specific receptor like TRPV4. []
Compound Description: LDN-193189 (LDN) is an antagonist of activin receptor-like kinase 3 (ALK3), a type of BMP receptor. [] Studies indicate its potential in promoting liver regeneration after injury, making it a subject of interest for therapeutic applications in liver disease. []
Relevance: Both LDN-193189 and 2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline share a quinoline moiety within their structures. This shared feature suggests potential similarities in their physicochemical properties or potential interactions with biological targets, although their specific mechanisms of action might differ. []
Compound Description: DMH2 is another ALK3 antagonist structurally related to dorsomorphin, a known BMP antagonist. [] Similar to LDN-193189, DMH2 exhibits the ability to enhance liver regeneration following partial hepatectomy, highlighting its potential therapeutic value in liver disease. []
Relevance: Similar to LDN-193189, DMH2 also shares the quinoline core structure with 2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline. This reiterates the significance of the quinoline moiety in potentially influencing the interactions of these compounds with biological targets, despite variations in their overall structures. []
Compound Description: VU0465350, often abbreviated as VU5350, is a novel ALK3 antagonist that demonstrates promising results in promoting liver regeneration after partial hepatectomy. [] Its discovery and development contribute to the search for effective treatments for liver diseases. []
Compound Description: VU0469381, also known as 1LWY, acts as an antagonist of ALK2, another BMP receptor. [] Unlike the aforementioned ALK3 antagonists, VU0469381 does not demonstrate a significant effect on liver regeneration. []
Relevance: This compound highlights the specificity of different BMP receptors, even within the same family. While both ALK2 and ALK3 are BMP receptors, their distinct roles in liver regeneration are apparent through the differential effects of their respective antagonists, VU0469381 and the group of LDN-193189, DMH2, and VU0465350. [] The varying effects of these compounds underscore the complexity of biological systems and the need for targeted therapies.
Compound Description: Initially identified as a glycine transporter subtype 1 (GlyT1) inhibitor, GSK494581A also exhibits activity as a GPR55 agonist. [, ] This dual activity makes it a valuable tool for investigating the roles of both GlyT1 and GPR55 in various biological processes. [, ]
Compound Description: GSK575594A exhibits high selectivity for GPR55 over GlyT1, making it a valuable tool for studying GPR55's specific functions. [, ] Its discovery and characterization contribute significantly to understanding this receptor's role in various physiological processes. [, ]
Relevance: Like GSK494581A, GSK575594A also possesses a methylsulfonylpiperazine moiety, which it shares with 2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline. This shared structural feature suggests that these compounds might interact with biological targets in a similar manner, although their specific binding affinities and downstream effects might differ due to variations in their overall structures. [, ]
Enoxacin
Compound Description: Enoxacin is a fluoroquinolone antimicrobial agent that inhibits bacterial DNA gyrase. [] It has been shown to inhibit theophylline metabolism by cytochrome P-450. []
Relevance: Enoxacin and 2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline share a quinoline ring system as a central scaffold. [] Additionally, both compounds possess a piperazine ring directly attached to the quinoline core. This structural similarity is crucial for understanding potential similarities or differences in their interactions with biological targets. [] While both compounds share these structural features, it's important to note that the presence or absence of specific substituents and their positions on these core structures can significantly influence their pharmacological activities and overall profiles.
8-Hydroenoxacin (8-Hy)
Compound Description: This enoxacin derivative, with a hydrogen atom at position 8 of the quinoline ring, shows weaker inhibition of theophylline metabolism compared to enoxacin. [] This difference in activity highlights the impact of even minor structural modifications on a compound's pharmacological profile. []
Relevance: 8-Hydroenoxacin and 2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline both belong to the class of quinolone derivatives, sharing the quinoline core structure. [] These compounds' structural resemblance, specifically the presence of a piperazine ring directly linked to the quinoline moiety, further emphasizes the significance of this structural motif in potentially influencing their interactions with biological targets.
1-Cyclopropyl-8-fluoroenoxacin (8-F1)
Compound Description: This enoxacin derivative features a fluorine atom at position 8 of the quinoline ring, resulting in weaker inhibition of theophylline metabolism compared to enoxacin. [] This finding underscores the influence of substituent position and type on a molecule's pharmacological properties. []
Relevance: Similar to 8-Hydroenoxacin, 1-Cyclopropyl-8-fluoroenoxacin shares structural similarities with 2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline. [] Both compounds belong to the quinolone class, sharing the quinoline core, and possess a piperazine ring directly connected to this central structure. [] These shared features suggest potential similarities in their binding modes or interactions with specific targets.
Pefloxacin
Compound Description: Pefloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase, effectively impeding bacterial DNA replication. [] It is commonly used to treat various bacterial infections.
Relevance: Similar to enoxacin, pefloxacin shares a structural resemblance with 2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline, as they both belong to the fluoroquinolone class of antibiotics and share the quinolone core structure. [] These compounds also possess a piperazine ring directly attached to the quinolone core. [] This structural similarity offers valuable insights into potential overlaps or variations in their pharmacological activities and interactions with biological targets, especially considering their shared mechanism of action involving bacterial DNA gyrase inhibition.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.